![molecular formula C7H12F3N B3175197 4-(2,2,2-Trifluoroethyl)piperidine CAS No. 956223-56-6](/img/structure/B3175197.png)
4-(2,2,2-Trifluoroethyl)piperidine
Overview
Description
4-(2,2,2-Trifluoroethyl)piperidine is a chemical compound with the molecular formula C7H12F3N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines has been achieved via a key gold catalysis .Molecular Structure Analysis
The molecular structure of 4-(2,2,2-Trifluoroethyl)piperidine consists of a six-membered piperidine ring attached to a 2,2,2-trifluoroethyl group . The piperidine ring is a heterocycle that includes one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,2,2-Trifluoroethyl)piperidine include a molecular weight of 203.63 g/mol . More detailed properties are not available in the retrieved sources.Scientific Research Applications
Crystal Structure Analysis :
- The study of similar compounds like 4-Piperidinecarboxylic acid hydrochloride shows insights into molecular and crystal structures, which are crucial for understanding the physical and chemical properties of these compounds. This information is vital for the development of new materials and drugs (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacological Development :
- Piperidine derivatives have been explored for their potential as gastric antisecretory agents, indicating their relevance in drug development for gastrointestinal disorders. While the study focuses on different derivatives, it highlights the pharmaceutical potential of piperidine structures (Scott et al., 1983).
Fluorescence and Sensing Applications :
- Certain 4-Piperidine-naphthalimide derivatives demonstrate strong fluorescence quenching and shifts under specific conditions, suggesting their use as fluorescent pH sensors. This could have applications in biological and chemical sensing technologies (Cui, Qian, Liu, & Zhang, 2004).
Corrosion Inhibition :
- Piperidine derivatives have been studied for their efficiency in inhibiting the corrosion of metals, which is significant in material science and engineering. Their interaction with metal surfaces and their protective capabilities are crucial for developing new anti-corrosion agents (Kaya et al., 2016).
Synthesis of Trifluoromethylated Compounds :
- Research on the synthetic approaches to trifluoromethylated piperidine compounds like 4-(trifluoromethoxy)piperidine provides insights into new methods for preparing these compounds. This is important for creating building blocks in medicinal chemistry (Logvinenko, Dolovanyuk, & Kondratov, 2021).
Catalysis and Organic Synthesis :
- Piperidine compounds have been utilized in catalytic processes for the synthesis of complex organic molecules. Their role in facilitating chemical reactions is vital for the pharmaceutical industry and organic chemistry (García-Vázquez, Hoteite, Lakeland, Watson, & Harrity, 2021).
Antimicrobial Activity :
- Certain piperidine derivatives exhibit antimicrobial properties, suggesting their potential use in developing new antibacterial and antifungal agents. This area of research is crucial in addressing the growing issue of antibiotic resistance (Mubarak et al., 2015).
Mechanism of Action
While the specific mechanism of action for 4-(2,2,2-Trifluoroethyl)piperidine is not mentioned in the retrieved sources, piperidine derivatives have been found to have anticancer potential . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-6-1-3-11-4-2-6/h6,11H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZIRTLPMRPYID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethyl)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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